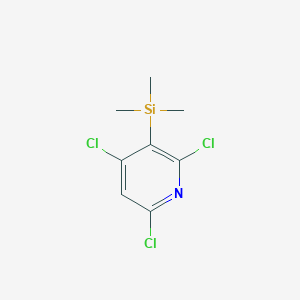
2,4,6-Trichloro-3-(trimethylsilyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE is a chemical compound known for its unique structural properties and reactivity It is a derivative of pyridine, a basic heterocyclic organic compound, with three chlorine atoms and a trimethylsilyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE typically involves the chlorination of 3-trimethylsilyl-pyridine. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of 2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE can be achieved through a continuous flow process. This involves the use of a chlorination reactor where 3-trimethylsilyl-pyridine is continuously fed and reacted with chlorine gas. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,4,6-trichloro-pyridine by removing the trimethylsilyl group.
Oxidation Reactions: Oxidation can lead to the formation of pyridine N-oxide derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: 2,4,6-trichloro-pyridine.
Oxidation: Pyridine N-oxide derivatives.
Applications De Recherche Scientifique
2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active species that interact with specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloro-pyridine: Lacks the trimethylsilyl group, making it less lipophilic.
3-Trimethylsilyl-pyridine: Lacks the chlorine atoms, resulting in different reactivity.
2,4,6-Tribromo-3-trimethylsilyl-pyridine: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE is unique due to the presence of both chlorine atoms and a trimethylsilyl group, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H10Cl3NSi |
|---|---|
Poids moléculaire |
254.6 g/mol |
Nom IUPAC |
trimethyl-(2,4,6-trichloropyridin-3-yl)silane |
InChI |
InChI=1S/C8H10Cl3NSi/c1-13(2,3)7-5(9)4-6(10)12-8(7)11/h4H,1-3H3 |
Clé InChI |
BDRQSCSXFJDLLH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(N=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


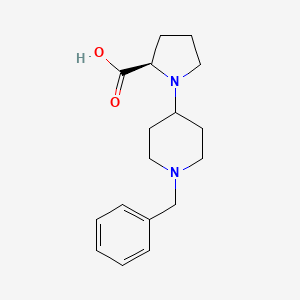
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)
![tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)
![(6S,8S,9S,10R,11S,13S,14S,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404815.png)

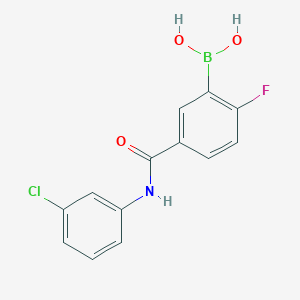
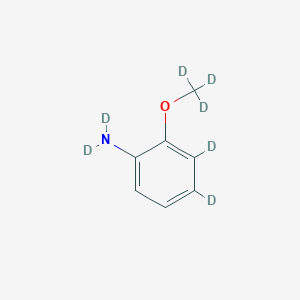
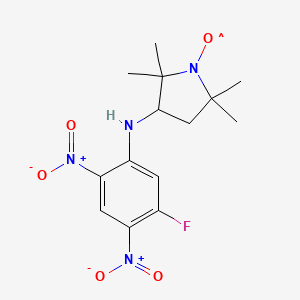
![[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)

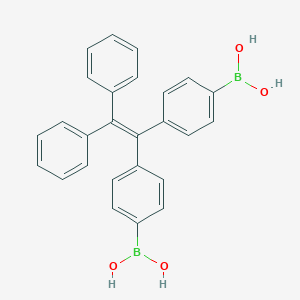
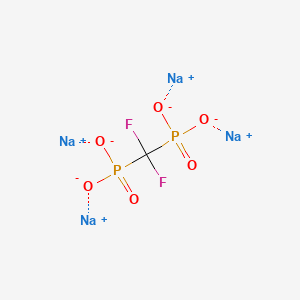

![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
